molecular formula C7H11ClN2 B1607660 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 38460-08-1

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1607660
CAS No.: 38460-08-1
M. Wt: 158.63 g/mol
InChI Key: ZJGHDGBFXNKMPW-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group at the first position and two methyl groups at the third and fifth positions on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3,5-dimethylpyrazole+2-chloroethyl chlorideThis compound\text{3,5-dimethylpyrazole} + \text{2-chloroethyl chloride} \rightarrow \text{this compound} 3,5-dimethylpyrazole+2-chloroethyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole, 1-(2-mercaptoethyl)-3,5-dimethyl-1H-pyrazole, and 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 1-(2-ethyl)-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea: Used as an alkylating agent in chemotherapy.

    1,3-bis(2-chloroethyl)-1-nitrosourea: Another alkylating agent with similar applications in cancer treatment.

    Bis(2-chloroethyl) sulfide:

Uniqueness

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloroethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGHDGBFXNKMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360760
Record name 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38460-08-1
Record name 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When an equivalent amount of 3,5-dimethylpyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (3,5-dimethylpyrazole, Aldrich, 24%, C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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